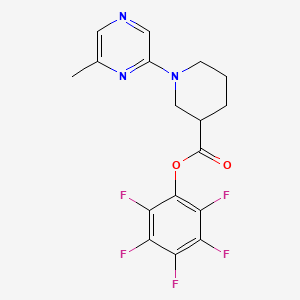

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS: 941716-83-2) is a synthetic organic compound with the molecular formula C₁₇H₁₄N₃O₂F₅ and a molecular weight of 387.30 g/mol . Key structural features include a piperidine ring substituted at position 3 with a pentafluorophenyl ester group and at position 1 with a 6-methylpyrazin-2-yl moiety. Its physicochemical properties include a LogP value of 3.37 (indicating moderate lipophilicity), a polar surface area (PSA) of 55.32 Ų, and a melting point of 76.5–78.5°C . The compound is commercially available in ≥97% purity, typically sold in 250 mg quantities .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5N3O2/c1-8-5-23-6-10(24-8)25-4-2-3-9(7-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEUDOARBGUKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640312 | |

| Record name | Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-83-2 | |

| Record name | Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid intermediate

The starting point is typically the piperidine-3-carboxylic acid scaffold. The nitrogen substitution with the 6-methylpyrazin-2-yl group can be achieved via nucleophilic substitution or reductive amination, depending on the availability of precursors.

- N-Alkylation Method: Reacting piperidine-3-carboxylic acid or its protected derivative with 6-methylpyrazin-2-yl halide under basic conditions to form the N-substituted piperidine.

- Reductive Amination: Condensation of piperidine-3-carboxaldehyde with 6-methylpyrazin-2-yl amine followed by reduction.

Formation of Pentafluorophenyl Ester

The esterification step involves coupling the carboxylic acid group of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid with pentafluorophenol to form the pentafluorophenyl ester.

- Activation of Carboxylic Acid: Using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of pentafluorophenol.

- Reaction Conditions: Typically carried out in anhydrous solvents like dichloromethane or DMF at low temperatures (0–25 °C) to control reaction rate and avoid side reactions.

- Catalysts/Additives: DMAP (4-dimethylaminopyridine) is often used as a catalyst to enhance esterification efficiency.

Purification and Characterization

- Purification: Column chromatography using silica gel and appropriate eluents (e.g., mixtures of hexane and ethyl acetate) to separate the desired ester from by-products.

- Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and HPLC to ensure purity and correct structure.

Data Table: Typical Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation / Reductive Amination | 6-methylpyrazin-2-yl halide or amine, base or reductant | DMF, MeOH | 0–50 °C | 4–24 hours | 70–85 | Base: K2CO3 or NaH; reductant: NaBH4 |

| Esterification | Pentafluorophenol, DCC or EDC, DMAP | DCM or DMF | 0–25 °C | 2–12 hours | 75–90 | Anhydrous conditions critical |

| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | - | - | Gradient elution for purity |

Research Findings and Optimization

While direct literature specifically detailing the synthesis of pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is limited, related patents and synthetic methodologies for similar compounds provide insight:

- Patents related to pyrazine and piperidine derivatives emphasize the importance of mild reaction conditions to preserve sensitive heterocycles during substitution and esterification steps.

- The use of pentafluorophenyl esters is common in peptide coupling and prodrug synthesis due to their high reactivity and stability, which supports the choice of pentafluorophenol in ester formation.

- Optimization studies suggest that controlling moisture and temperature during esterification significantly improves yield and reduces side products.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is utilized in the development of novel pharmaceuticals due to its ability to modulate biological targets effectively. The presence of the pentafluorophenyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Case Studies:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate that it may have applications in treating neurodegenerative diseases.

Agrochemicals

The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as pesticides and herbicides. Its effectiveness in targeting specific biochemical pathways in pests can lead to the development of safer and more efficient agricultural products.

Case Studies:

- Pesticide Development : Studies have demonstrated that modifications of this compound can lead to potent insecticidal activity against common agricultural pests, reducing reliance on traditional pesticides.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Applications:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance mechanical properties.

- Coatings : The compound's fluorinated nature provides excellent water and oil repellency, making it suitable for coating applications.

Comparative Analysis of Applications

| Application Area | Key Benefits | Example Use Cases |

|---|---|---|

| Medicinal Chemistry | Enhanced bioactivity and stability | Anticancer drugs, neuroprotective agents |

| Agrochemicals | Targeted pest control | Insecticides, herbicides |

| Materials Science | Improved material properties | Advanced coatings, polymer additives |

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positioning, heterocyclic systems, or functional groups. Below is a detailed comparison based on molecular properties, commercial availability, and structural features:

Table 1: Key Properties of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate and Analogs

Structural and Functional Differences

Core Heterocyclic System: The target compound features a pyrazine ring (6-methylpyrazin-2-yl), which is nitrogen-rich and contributes to π-stacking interactions.

Substituent Position on Piperidine :

- The 3-carboxylate group in the target compound contrasts with the 4-carboxylic acid in the analog (CAS: 886851-58-7). This positional difference impacts molecular geometry and hydrogen-bonding patterns, as carboxylic acids (higher PSA) are more polar than esters .

Functional Groups: The pentafluorophenyl ester in the target compound enhances lipophilicity (LogP = 3.37) compared to the methanol-substituted analog (CAS: 937795-91-0), which likely has a lower LogP due to hydroxyl group polarity .

Thermal Stability :

- The 4-carboxylic acid analog (mp 151–152°C) exhibits significantly higher thermal stability than the target compound (mp 76.5–78.5°C), reflecting stronger intermolecular forces in crystalline carboxylic acids versus esters .

Biological Activity

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS No. 941716-83-2) is a synthetic compound notable for its unique structural properties, which include a pentafluorophenyl group, a pyrazinyl moiety, and a piperidine carboxylate unit. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H14F5N3O2 |

| Molecular Weight | 387.3 g/mol |

| Melting Point | 76.5 - 78.5 °C |

| Boiling Point | 462.3 ± 45.0 °C (Predicted) |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) |

| pKa | 5.41 ± 0.10 (Predicted) |

The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can lead to modulation of their activity, which may result in various pharmacological effects.

Potential Biological Activities:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where these enzymes play a crucial role.

- Protein-Ligand Interactions: Research indicates that it can affect protein-ligand interactions, potentially influencing cellular signaling pathways .

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- A study demonstrated that this compound effectively inhibits the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Antimicrobial Activity:

- Neuropharmacological Effects:

Comparative Biological Activity Table

Applications in Research and Industry

This compound has several applications:

In Medicinal Chemistry:

- It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.

In Material Science:

- The compound is utilized in the synthesis of advanced materials due to its unique chemical properties.

In Biological Research:

Q & A

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.